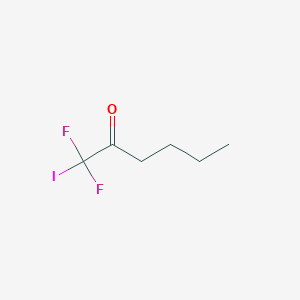
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- is a chemical compound with the molecular formula C11H11Cl3O3. It is known for its unique structure, which includes a trichloromethyl group and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with trichloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to a reduction reaction to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
®-4,4,4-trichloro-3-hydroxy-1-phenyl-1-butanone: This compound has a similar structure but lacks the methoxy group, which can result in different chemical and biological properties.
4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-2-butanone: This compound has a different substitution pattern, leading to variations in reactivity and applications. The uniqueness of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)-, (3S)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
188854-66-2 |
|---|---|
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
(3S)-4,4,4-trichloro-3-hydroxy-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H11Cl3O3/c1-17-8-4-2-7(3-5-8)9(15)6-10(16)11(12,13)14/h2-5,10,16H,6H2,1H3/t10-/m0/s1 |
InChI Key |
WYUYXDKHCDNZSU-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@@H](C(Cl)(Cl)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)


![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)



![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

